molecular formula C58H72ClFN12O8S B12427240 PROTAC EGFR degrader 2

PROTAC EGFR degrader 2

Cat. No.: B12427240
M. Wt: 1151.8 g/mol
InChI Key: PXQHEFZTJMGFAP-QLJGRUAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC EGFR degrader 2 is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound exhibits strong antiproliferative activity and is particularly effective against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC EGFR degrader 2 involves multiple steps, including the preparation of the ligand for the target protein (EGFR), the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The reaction conditions typically involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and employing advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

PROTAC EGFR degrader 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

PROTAC EGFR degrader 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein degradation and to develop new chemical probes.

    Biology: Employed in cellular studies to investigate the role of EGFR in various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

PROTAC EGFR degrader 2 exerts its effects by binding to the EGFR and recruiting an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC EGFR degrader 2 is unique due to its high potency and selectivity in degrading EGFR. It exhibits strong antiproliferative activity with an IC50 of 4.0 nM and good EGFR degradation activity with a DC50 of 36.51 nM . This makes it a valuable tool for both research and therapeutic applications.

Properties

Molecular Formula

C58H72ClFN12O8S

Molecular Weight

1151.8 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[5-[4-(3-chloro-4-fluoroanilino)-6-[[(E)-4-piperidin-1-ylbut-2-enoyl]amino]quinazolin-7-yl]oxypentyl]triazol-1-yl]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1

InChI Key

PXQHEFZTJMGFAP-QLJGRUAOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)/C=C/CN8CCCCC8)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O

Origin of Product

United States

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